2'-(1,3-benzothiazol-2-ylamino)-5'-hydroxy-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[indole-3,4'-quinazolin]-2(1H)-one
Overview
Description
2’-(1,3-Benzothiazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-1’H-spiro[indole-3,4’-quinazoline]-2,5’(1H,6’H)-dione is a complex organic compound that features a unique spiro structure. This compound is characterized by the presence of a benzothiazole moiety fused with an indole and quinazoline ring system. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(1,3-benzothiazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-1’H-spiro[indole-3,4’-quinazoline]-2,5’(1H,6’H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzothiazole with an appropriate indole derivative under acidic conditions, followed by cyclization and spiro-annulation to form the final product. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like iodine or samarium triflate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-(1,3-Benzothiazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-1’H-spiro[indole-3,4’-quinazoline]-2,5’(1H,6’H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include DMSO, iodine, samarium triflate, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2’-(1,3-Benzothiazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-1’H-spiro[indole-3,4’-quinazoline]-2,5’(1H,6’H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its spiro structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential as a drug lead.
Industrial Applications: It may be used as a precursor for the synthesis of more complex molecules or as a functional material in various industrial processes
Mechanism of Action
The mechanism of action of 2’-(1,3-benzothiazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-1’H-spiro[indole-3,4’-quinazoline]-2,5’(1H,6’H)-dione involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The indole and quinazoline rings may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl 1-piperidinecarbodithioate
- 2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl 4-ethyl-1-piperazinecarbodithioate
- 2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl 4-phenyl-1-piperazinecarbodithioate
Uniqueness
What sets 2’-(1,3-benzothiazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-1’H-spiro[indole-3,4’-quinazoline]-2,5’(1H,6’H)-dione apart from similar compounds is its spiro structure, which imparts unique electronic and steric properties. This structural feature can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2'-(1,3-benzothiazol-2-ylamino)-7',7'-dimethylspiro[1H-indole-3,4'-6,8-dihydro-1H-quinazoline]-2,5'-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-23(2)11-16-19(17(30)12-23)24(13-7-3-4-8-14(13)25-20(24)31)29-21(26-16)28-22-27-15-9-5-6-10-18(15)32-22/h3-10H,11-12H2,1-2H3,(H,25,31)(H2,26,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUDLMXTIQCMGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)N=C(N2)NC5=NC6=CC=CC=C6S5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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